molecular formula C15H18N2O2S2 B4266169 4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

Cat. No.: B4266169
M. Wt: 322.5 g/mol
InChI Key: RYFLHOTVNFKHOA-UHFFFAOYSA-N
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Description

4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its two methyl groups at positions 4 and 5, a propyl group attached to a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the propyl group: This step can be carried out using Friedel-Crafts alkylation, where propyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the carboxamide group: This involves the reaction of the thiophene derivative with an appropriate amine and a coupling reagent such as carbodiimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thiophene derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of organic electronic materials due to its conductive properties.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, simpler in structure.

    2,5-dimethylthiophene: Lacks the carboxamide and propyl groups.

    3-thiophenecarboxamide: Lacks the methyl and propyl groups.

Uniqueness

4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or properties not found in simpler thiophene derivatives.

Properties

IUPAC Name

4,5-dimethyl-2-[(5-propylthiophene-3-carbonyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-4-5-11-6-10(7-20-11)14(19)17-15-12(13(16)18)8(2)9(3)21-15/h6-7H,4-5H2,1-3H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFLHOTVNFKHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
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4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
Reactant of Route 5
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4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide
Reactant of Route 6
4,5-dimethyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-3-thiophenecarboxamide

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